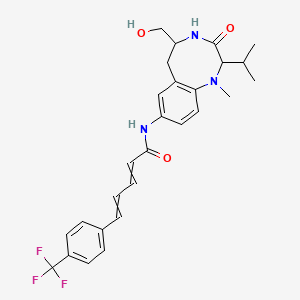
Magnesium benzene chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium benzene chloride, also known as phenylmagnesium chloride, is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound is typically represented by the formula C6H5MgCl and is known for its high reactivity and versatility in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Magnesium benzene chloride is prepared through the reaction of benzyl chloride with metallic magnesium in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction scheme is as follows :
C6H5Cl+Mg→C6H5MgCl
Industrial Production Methods
In industrial settings, the preparation of this compound involves the use of high-purity reagents and controlled reaction conditions to ensure high yields and purity. The process typically includes the following steps:
Drying of reagents and solvents: All glassware and reagents are thoroughly dried to remove any traces of moisture.
Reaction setup: The reaction is set up in a dry, inert atmosphere using a reflux condenser to maintain the reaction temperature.
Addition of reagents: Benzyl chloride is added dropwise to a suspension of magnesium turnings in anhydrous ether.
Completion of reaction: The reaction mixture is stirred until the magnesium is completely consumed, and the formation of the Grignard reagent is confirmed by titration or other analytical methods.
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium benzene chloride undergoes various types of reactions, including:
Nucleophilic addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution reactions: Can participate in halogen-metal exchange reactions.
Coupling reactions: Forms carbon-carbon bonds with electrophiles such as alkyl halides.
Common Reagents and Conditions
Carbonyl compounds: Reacts with aldehydes and ketones in the presence of anhydrous ether to form secondary and tertiary alcohols.
Halides: Undergoes halogen-metal exchange with alkyl or aryl halides.
Electrophiles: Reacts with various electrophiles to form new carbon-carbon bonds.
Major Products Formed
Alcohols: Formed from the reaction with carbonyl compounds.
Hydrocarbons: Formed from the reaction with water or other proton donors.
Coupling products: Formed from reactions with electrophiles.
Wissenschaftliche Forschungsanwendungen
Magnesium benzene chloride has numerous applications in scientific research, including:
Organic synthesis: Used to synthesize a wide range of organic compounds, including alcohols, hydrocarbons, and complex molecules.
Pharmaceuticals: Employed in the synthesis of pharmaceutical intermediates and active ingredients.
Material science: Used in the preparation of polymers and other advanced materials.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.
Wirkmechanismus
The mechanism of action of magnesium benzene chloride involves the formation of a highly reactive carbon-magnesium bond. This bond imparts nucleophilic character to the carbon atom, allowing it to attack electrophilic centers in other molecules. The reactivity of the Grignard reagent is influenced by the polarity of the carbon-magnesium bond, which facilitates the formation of new carbon-carbon bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylmagnesium bromide: Similar to magnesium benzene chloride but uses bromine instead of chlorine.
Methylmagnesium chloride: Contains a methyl group instead of a phenyl group.
Ethylmagnesium chloride: Contains an ethyl group instead of a phenyl group.
Uniqueness
This compound is unique due to its high reactivity and versatility in forming carbon-carbon bonds. Its ability to participate in a wide range of chemical reactions makes it a valuable reagent in organic synthesis. Compared to other Grignard reagents, it offers distinct advantages in terms of reactivity and selectivity .
Eigenschaften
IUPAC Name |
magnesium;benzene;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5.ClH.Mg/c1-2-4-6-5-3-1;;/h1-5H;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWCVDCOJSPWGRW-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[C-]C=C1.[Mg+2].[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.86 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
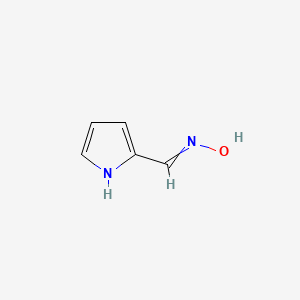
![(R)-5-(2-(2,5-Difluorophenyl)-1-pyrrolidinyl)-3-nitropyrazolo[1,5-a]pyrimidine](/img/structure/B13395818.png)
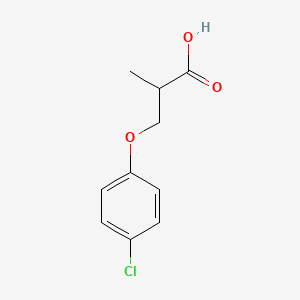
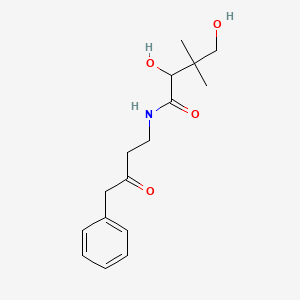
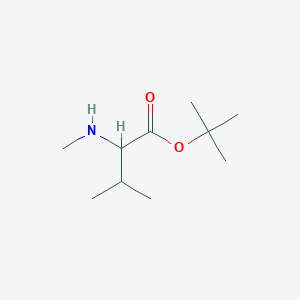
![N'-[(E)-(2,6-dichloropyridin-3-yl)methylidene]-4-methylbenzene-1-sulfonohydrazide](/img/structure/B13395844.png)

![7-[2-[2-[2-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-3-prop-2-enyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B13395851.png)

![(13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl) dodecanoate](/img/structure/B13395857.png)
![3-hydroxy-17-(6-methoxy-6-methylhept-4-en-2-yl)-4,4,13,14-tetramethyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde](/img/structure/B13395858.png)
![(4-Ethyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-hydroxyacetate](/img/structure/B13395865.png)
